molecular formula C13H13NO2 B14339316 trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol CAS No. 103620-19-5

trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol

Cat. No.: B14339316
CAS No.: 103620-19-5
M. Wt: 215.25 g/mol
InChI Key: FDHYGMRWSSLSJO-STQMWFEESA-N
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Description

trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and potential applications in various scientific fields, including chemistry, biology, and medicine. It is a part of a larger family of compounds that are studied for their chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by hydrolysis. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nucleophiles like hydroxide or amines.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry: In chemistry, trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol is used as a starting material for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, this compound is studied for its interactions with enzymes and other biomolecules. It can serve as a model compound for understanding the behavior of PAHs in biological systems.

Medicine: In medicine, research focuses on its potential therapeutic applications. Studies investigate its effects on cellular processes and its potential as a drug candidate.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol involves its interaction with molecular targets such as enzymes and receptors. It can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

    Benzo(a)pyrene: Another PAH with similar structural features but different biological activities.

    7,8,9,10-Tetrahydrobenzo(a)pyrene: A closely related compound with distinct chemical properties.

Uniqueness: trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol is unique due to its specific arrangement of atoms and functional groups

Properties

CAS No.

103620-19-5

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(7S,8S)-7,8,9,10-tetrahydrobenzo[f]quinoline-7,8-diol

InChI

InChI=1S/C13H13NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-3,5,7,12-13,15-16H,4,6H2/t12-,13-/m0/s1

InChI Key

FDHYGMRWSSLSJO-STQMWFEESA-N

Isomeric SMILES

C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]([C@H]1O)O

Canonical SMILES

C1CC2=C(C=CC3=C2C=CC=N3)C(C1O)O

Origin of Product

United States

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